molecular formula C12H15ClN2O3S B2454466 N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1448129-87-0

N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Cat. No. B2454466
CAS RN: 1448129-87-0
M. Wt: 302.77
InChI Key: IEIQURSISYMIMP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SMPC or N-[(2-chlorophenyl)methyl]-3-(methylsulfonyl)-1-pyrrolidinecarboxamide, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamides and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds has been a topic of interest. Smolobochkin et al. (2017) detailed a method for producing new 1-(arylsulfonyl)pyrrolidines under mild conditions, highlighting the versatility of these compounds in chemical synthesis (Smolobochkin et al., 2017).

Chiral Auxiliaries in Asymmetric Synthesis Belokon’ et al. (2002) investigated halo-substituted N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides, which are closely related to the compound . These substances were utilized as chiral auxiliaries in the asymmetric synthesis of amino acids, indicating their potential in stereoselective synthesis and drug development (Belokon’ et al., 2002).

Molecular Interaction Studies The interaction of structurally similar compounds with biological receptors has been explored. For instance, Shim et al. (2002) studied the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the receptor-binding characteristics and the potential therapeutic implications of these interactions (Shim et al., 2002).

Antimicrobial Activity Ovonramwen et al. (2021) synthesized and characterized compounds similar to N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for their antimicrobial activities. Although the specific compound studied did not show activity against the tested organisms, this research path is crucial for developing new antimicrobial agents (Ovonramwen et al., 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-19(17,18)9-6-7-15(8-9)12(16)14-11-5-3-2-4-10(11)13/h2-5,9H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIQURSISYMIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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